4-tert-butyl-3-chloroaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-3-chloroaniline hydrochloride is an organic compound with the molecular formula C10H15Cl2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a tert-butyl group and a chlorine atom. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-3-chloroaniline hydrochloride typically involves the chlorination of 4-tert-butylaniline. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective chlorination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-3-chloroaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
4-tert-butyl-3-chloroaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-3-chloroaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylaniline
- 3-chloroaniline
- 4-tert-butyl-2-chloroaniline
Uniqueness
4-tert-butyl-3-chloroaniline hydrochloride is unique due to the presence of both a tert-butyl group and a chlorine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which influence its reactivity and interactions with other molecules .
Properties
CAS No. |
878747-80-9 |
---|---|
Molecular Formula |
C10H15Cl2N |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
4-tert-butyl-3-chloroaniline;hydrochloride |
InChI |
InChI=1S/C10H14ClN.ClH/c1-10(2,3)8-5-4-7(12)6-9(8)11;/h4-6H,12H2,1-3H3;1H |
InChI Key |
RPIPFRDUKVEHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.